Telaprevir, (R)-

Übersicht

Beschreibung

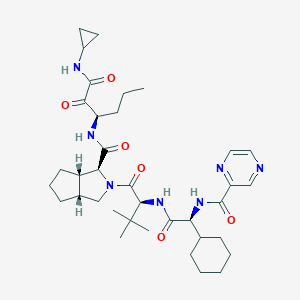

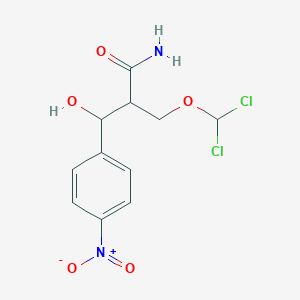

Telaprevir, also known as VX-950, is an oral pharmaceutical drug used in combination with injectable peginterferon alfa and ribavirin to treat chronic hepatitis C infection . It is a member of a class of antiviral drugs known as protease inhibitors .

Synthesis Analysis

The synthesis of Telaprevir involves a biocatalytic desymmetrization and two multicomponent reactions as the key steps . The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented .Molecular Structure Analysis

Telaprevir is a hydrophobic but orally active peptidomimetic compound that disrupts the HCV replication cycle and enhances cellular antiviral response by inhibiting viral NS3/4A protease . It is a single diastereomer with the -configuration at position 21 S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Telaprevir include a biocatalytic desymmetrization and two multicomponent reactions .Physical And Chemical Properties Analysis

Telaprevir is well absorbed with fatty food, moderately protein bound (59–76%) with a large volume of distribution (~252 L), primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Telaprevir is an NS3/4A protease inhibitor. It is well absorbed with fatty food, moderately protein bound (59–76 %) with a large volume of distribution (~252 L). It is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces .

Treatment of Hepatitis C Virus (HCV) Infection

Telaprevir has been approved by the Food and Drug Administration for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection in adult patients with compensated liver disease, including cirrhosis .

Increased Sustained Virological Response (SVR)

In Phase II clinical trials, triple therapy (telaprevir with peginterferon alfa and ribavirin) demonstrated 20–39% higher rates of SVR versus standard therapy (peginterferon alfa and ribavirin) in patients with chronic HCV genotype 1 .

Treatment for Patients with Previous Therapy

Higher SVR rates were observed in treatment-naive patients or patients who did not respond to prior therapy (did not achieve SVR) .

Drug Interactions

Telaprevir is a substrate and inhibitor of cytochrome P-450 (CYP) isoenzyme 3A4 and P-glycoprotein. Drugs that induce or inhibit CYP3A4 may affect concentrations of telaprevir, resulting in reduced efficacy or increased concentrations of telaprevir (and an increased risk for adverse reactions) .

Adverse Effects

The most common adverse events reported with telaprevir monotherapy versus placebo were diarrhea, nausea, fatigue, and dry skin .

Wirkmechanismus

Target of Action

Telaprevir, ®- is a direct-acting antiviral medication that primarily targets the NS3/4A viral protease of the Hepatitis C Virus (HCV) . This enzyme, encoded by HCV genotype 1, is essential for viral replication .

Mode of Action

Telaprevir inhibits the NS3/4A serine protease enzyme . This inhibition prevents the cleavage of the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B . This disruption in the viral life cycle prevents the virus from replicating within the host cells .

Biochemical Pathways

The primary biochemical pathway affected by Telaprevir is the replication cycle of the Hepatitis C Virus. By inhibiting the NS3/4A protease, Telaprevir prevents the maturation of viral proteins necessary for replication . This leads to a decrease in viral load and a disruption of the viral life cycle .

Pharmacokinetics

Telaprevir is well absorbed with fatty food, moderately protein-bound (59–76%), and has a large volume of distribution (~252 L) . It is primarily metabolized by cytochrome P450 (CYP) 3A4 and P-glycoprotein, and is largely excreted into feces . Telaprevir has a half-life of elimination of 4.0-4.7 hours after a single dose and an effective half-life of 9-11 hours at steady state .

Result of Action

The result of Telaprevir’s action is a significant increase in sustained virological response (SVR) in treatment-naïve patients and treatment-experienced patients . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

Telaprevir’s action can be influenced by environmental factors such as the presence of other medications. As a substrate and inhibitor of CYP3A4 and P-glycoprotein, Telaprevir might interact with coadministered drugs that affect or are affected by these metabolic/transport pathways . Therefore, the efficacy and stability of Telaprevir can be influenced by the patient’s medication regimen .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

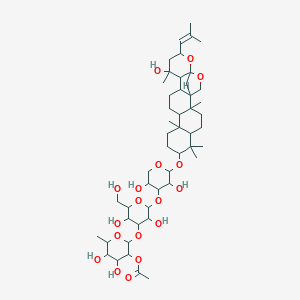

IUPAC Name |

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3R)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25+,27-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWEDCPNXPBQM-USXSPERKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telaprevir, (R)- | |

CAS RN |

923270-50-2 | |

| Record name | R-Telaprevir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923270502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VRT-127394 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52YTW6K39W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)

![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)